

# **<sup>1</sup>H NMR of Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate**

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## **Compound of Interest**

Compound Name: *Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate*

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An In-depth Technical Guide to the <sup>1</sup>H NMR of **Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate**

## **Authored by: Gemini, Senior Application Scientist**

### **Abstract**

This technical guide provides a comprehensive analysis of the <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectrum of **Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate** (CAS No. 193902-78-2).<sup>[1][2][3]</sup> As a key intermediate in pharmaceutical synthesis, unequivocal structural confirmation is paramount. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction of the spectrum, a step-by-step experimental protocol for data acquisition, and an interpretive framework grounded in the principles of NMR spectroscopy. We will dissect the molecule's proton environments, predict their chemical shifts, multiplicities, and coupling constants, and present this information in a clear, structured format to facilitate reliable characterization.

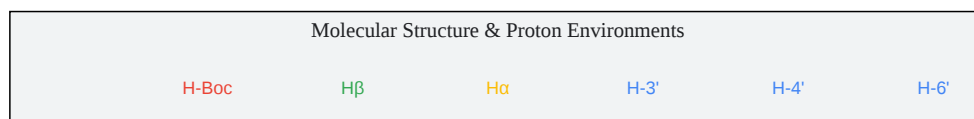
## **Introduction: The Imperative for Structural Verification**

**Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate** is a heterocyclic compound featuring three distinct structural motifs: a 5-nitropyridine ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. The precise arrangement of these components is

critical to its function as a synthetic building block.  $^1\text{H}$  NMR spectroscopy is an indispensable tool for verifying this structure, providing detailed information about the electronic environment and connectivity of every proton in the molecule.[4] An accurate interpretation of the  $^1\text{H}$  NMR spectrum ensures the identity and purity of the material, which is a foundational requirement for advancing any drug development pipeline.

## Molecular Structure and Proton Environments

To interpret the  $^1\text{H}$  NMR spectrum, we must first identify the chemically non-equivalent protons within the molecule. The structure is broken down into its three primary components, with each unique proton environment labeled for discussion.



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Caption: Chemical structure with labeled proton environments.

- H-Boc: The nine equivalent protons of the tert-butyl group.
- H $\beta$ : The four protons on the piperazine ring adjacent to the Boc-protected nitrogen.
- H $\alpha$ : The four protons on the piperazine ring adjacent to the nitropyridine ring.
- H-3', H-4', H-6': The three distinct aromatic protons on the 5-nitropyridine ring.

## Theoretical $^1\text{H}$ NMR Spectral Analysis

The predicted spectrum is a synthesis of foundational NMR principles and empirical data from similar chemical structures.<sup>[5][6]</sup> The analysis for each proton environment is detailed below.

### Aliphatic Region

- H-Boc (tert-Butyl Protons): The tert-butyl group's nine protons are chemically equivalent and shielded by the electron-donating nature of the alkyl groups. They are isolated from other protons, so no spin-spin coupling occurs. This results in a sharp, strong singlet.
  - Integration: 9H
  - Predicted Chemical Shift ( $\delta$ ): ~1.46 ppm. This is a characteristic shift for Boc-protected amines.<sup>[7]</sup>
  - Multiplicity: Singlet (s)
- H $\beta$  (Piperazine Protons): These four protons are on the carbons adjacent to the nitrogen bearing the electron-withdrawing Boc group. They are expected to be in a similar chemical environment, coupling primarily with the H $\alpha$  protons.
  - Integration: 4H
  - Predicted Chemical Shift ( $\delta$ ): ~3.55 - 3.65 ppm. These signals may be broad due to restricted rotation around the amide C-N bond or the chair-boat conformational exchange of the piperazine ring at room temperature.<sup>[8][9]</sup>
  - Multiplicity: Broad multiplet or triplet (t)
- H $\alpha$  (Piperazine Protons): These four protons are adjacent to the electron-deficient nitropyridine ring. The direct attachment to the aromatic system causes them to be more deshielded (further downfield) than the H $\beta$  protons.
  - Integration: 4H
  - Predicted Chemical Shift ( $\delta$ ): ~3.75 - 3.85 ppm. Similar to H $\beta$ , these signals may exhibit broadening.

- Multiplicity: Broad multiplet or triplet (t)

## Aromatic Region

The 5-nitropyridine ring protons are subject to strong deshielding effects from both the electronegative ring nitrogen and the powerful electron-withdrawing nitro group (-NO<sub>2</sub>).

- H-3': This proton is ortho to the piperazine substituent and meta to the nitro group. It will be the most shielded (upfield) of the three aromatic protons. It is coupled to H-4'.
  - Integration: 1H
  - Predicted Chemical Shift ( $\delta$ ): ~6.80 - 6.90 ppm
  - Multiplicity: Doublet (d)
  - Coupling Constant (J): ~9.0 Hz (ortho coupling with H-4')
- H-4': This proton is meta to both the piperazine and the nitro group. It is coupled to both H-3' (ortho) and H-6' (meta).
  - Integration: 1H
  - Predicted Chemical Shift ( $\delta$ ): ~8.20 - 8.30 ppm
  - Multiplicity: Doublet of doublets (dd)
  - Coupling Constants (J): ~9.0 Hz (ortho coupling with H-3') and ~2.5 Hz (meta coupling with H-6')
- H-6': This proton is ortho to the nitro group, placing it in a highly electron-poor environment. Consequently, it will be the most deshielded proton in the molecule. It is coupled to H-4'.
  - Integration: 1H
  - Predicted Chemical Shift ( $\delta$ ): ~9.00 - 9.10 ppm
  - Multiplicity: Doublet (d)

- Coupling Constant (J): ~2.5 Hz (meta coupling with H-4')

## Summary of Predicted <sup>1</sup>H NMR Data

The following table consolidates the predicted spectral parameters for **Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate** in a deuterated chloroform (CDCl<sub>3</sub>) solvent.

Proton Label	Integration	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-Boc	9H	1.46	Singlet (s)	-
Hβ	4H	3.55 - 3.65	Triplet (t) or Multiplet (m)	~5.0
Hα	4H	3.75 - 3.85	Triplet (t) or Multiplet (m)	~5.0
H-3'	1H	6.80 - 6.90	Doublet (d)	~9.0
H-4'	1H	8.20 - 8.30	Doublet of doublets (dd)	~9.0, ~2.5
H-6'	1H	9.00 - 9.10	Doublet (d)	~2.5

## Experimental Protocol for Data Acquisition

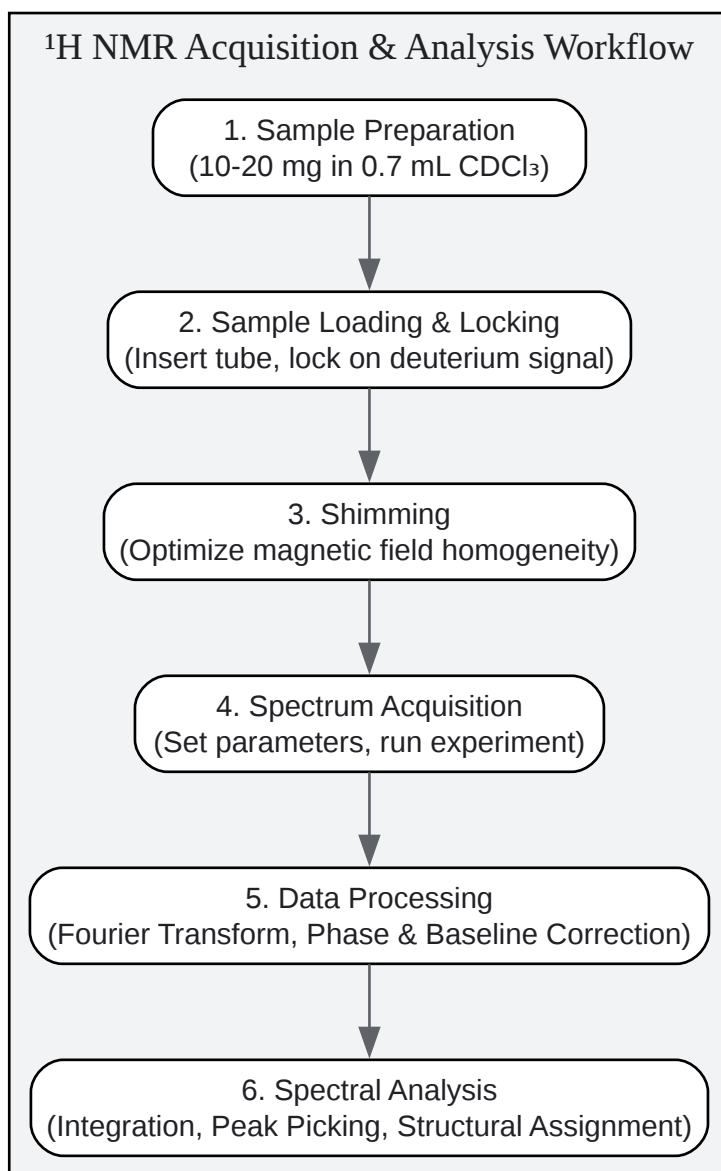
This protocol outlines a self-validating system for obtaining a high-quality <sup>1</sup>H NMR spectrum. Adherence to these steps minimizes impurities and ensures spectral accuracy.

### Sample Preparation

- **Material Weighing:** Accurately weigh 10-20 mg of the solid compound into a clean, dry vial. [\[10\]](#)[\[11\]](#) A higher concentration may be needed for less sensitive experiments like <sup>13</sup>C NMR but can cause line broadening in <sup>1</sup>H NMR.[\[11\]](#)[\[12\]](#)
- **Solvent Selection & Dissolution:** Add approximately 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) to the vial.[\[12\]](#)[\[13\]](#) CDCl<sub>3</sub> is a common choice, but ensure the compound is fully soluble. If not, DMSO-d<sub>6</sub> is an alternative.

- **Internal Standard:** For precise chemical shift calibration, the residual solvent peak of  $\text{CDCl}_3$  ( $\delta \approx 7.26$  ppm) can be used. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[\[12\]](#)
- **Transfer and Filtration:** Ensure the sample is completely dissolved.[\[11\]](#) If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[\[13\]](#) This step is critical to prevent poor spectral resolution.
- **Labeling:** Clearly label the NMR tube with the sample's identity.

## Data Acquisition Workflow



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Caption: A standard workflow for NMR data acquisition.

## Instrument Parameters (Typical for 400 MHz Spectrometer)

- Pulse Program: Standard 1D proton (zg30)
- Number of Scans (NS): 16-32 (adjust for concentration)

- Receiver Gain (RG): Set automatically
- Acquisition Time (AQ): ~3-4 seconds
- Relaxation Delay (D1): 1-2 seconds

## Conclusion: A Framework for Confidence

The structural integrity of **Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate** can be confidently established through  $^1\text{H}$  NMR spectroscopy. The predicted spectrum reveals a unique fingerprint, from the unmistakable 9H singlet of the Boc group to the distinct downfield pattern of the three-proton system on the nitropyridine ring. The interplay of chemical shifts and coupling constants provides a self-validating dataset: the predicted ortho and meta coupling constants for the aromatic protons, if observed experimentally, will confirm their relative positions and thus the overall molecular architecture. This guide provides the theoretical foundation and practical methodology for researchers to acquire and interpret this crucial data, ensuring the quality and identity of this important synthetic intermediate.

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